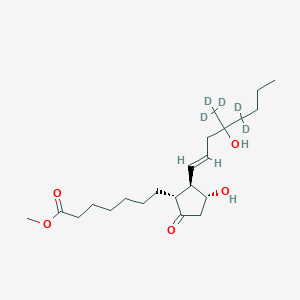

(8R,11R,12R,16RS)-Misoprostol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H38O5 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

methyl 7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1/i2D3,14D2 |

InChI Key |

OJLOPKGSLYJEMD-ZHGGQIFTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)(C([2H])([2H])CCC)O |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

Origin of Product |

United States |

The Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a fundamental technique in the fields of chemical biology and pharmaceutical sciences, offering profound insights into the mechanisms of drug action and metabolism. musechem.com By replacing specific atoms within a molecule with their isotopes, scientists can track the molecule's journey and fate within a biological system without altering its fundamental chemical properties. musechem.comchemrxiv.org Isotopes are variants of a particular chemical element which differ in neutron number. While both stable and radioactive isotopes are used, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are favored for their safety and versatility. chemicalsknowledgehub.commetsol.com

The primary applications of isotopic labeling in pharmaceutical research include:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Labeled compounds are essential for elucidating the pharmacokinetic profile of a drug. musechem.comchemicalsknowledgehub.com They allow researchers to trace a drug's lifecycle in the body, from absorption into the bloodstream to its distribution into tissues, metabolic transformation, and eventual excretion. musechem.comchemicalsknowledgehub.com

Metabolite Identification: By using labeled drugs, metabolites can be more easily distinguished and identified using techniques like mass spectrometry. nih.gov This is crucial for understanding how the body processes a drug and for identifying any potentially active or toxic byproducts.

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can sometimes lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). drugdiscoveryopinion.comwikipedia.org This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. drugdiscoveryopinion.com If the breaking of this bond is the rate-limiting step in a metabolic reaction, deuteration can slow down the metabolism of the drug. nih.govnih.gov This principle is not only used to study reaction mechanisms but is also being explored as a strategy to improve the pharmacokinetic properties of certain drugs. drugdiscoveryopinion.comnih.gov

Quantitative Bioanalysis: Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry. researchgate.netbiopharmaservices.com By adding a known amount of the labeled compound to a biological sample, it can be used as a reference to accurately quantify the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response. wuxiapptec.comyoutube.com

The integration of isotopic labeling, particularly with deuterium, has become an indispensable tool, accelerating the drug development process and providing a deeper understanding of the intricate interactions between drugs and biological systems. chemicalsknowledgehub.commetsol.com

An Overview of Misoprostol As a Prostaglandin E1 Analog in Research

Misoprostol (B33685) is a synthetic analogue of Prostaglandin (B15479496) E1 (PGE1), a naturally occurring lipid compound involved in various physiological processes. nih.govyoutube.com Developed in 1973, its primary initial application was for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgnih.gov In a research context, Misoprostol is studied for its diverse pharmacological effects, which are mediated through its binding to specific prostaglandin E receptors (EP receptors). wikipedia.orgnumberanalytics.com

Key research areas involving Misoprostol include:

Gastrointestinal Research: Misoprostol's mechanism involves inhibiting gastric acid secretion and enhancing the protective mucus and bicarbonate lining of the stomach. numberanalytics.compatsnap.comyoutube.com It acts on parietal cells to reduce the activity of the proton pump, which is responsible for acid secretion. wikipedia.orgnih.gov Research in this area compares its efficacy and mechanisms to other anti-ulcer agents like H2-receptor antagonists and proton pump inhibitors. nih.govnih.gov

Obstetrics and Gynecology Research: Misoprostol is a potent uterine stimulant, causing contractions of the myometrium (the smooth muscle of the uterus) and ripening (softening and dilation) of the cervix. wikipedia.orgpatsnap.comalliedacademies.org This has led to extensive research into its use for labor induction, management of postpartum hemorrhage, and as part of medical abortion regimens. numberanalytics.comalliedacademies.orgnih.gov Pharmacokinetic studies have explored various administration routes—oral, vaginal, sublingual, and buccal—to understand how absorption and bioavailability affect its uterine activity and side effects. nih.govresearchgate.netdrugbank.com

Receptor Binding and Signaling: As an analogue of PGE1, Misoprostol binds to EP2, EP3, and EP4 receptors, but not EP1. wikipedia.org This selective binding profile is a subject of research to understand its specific physiological actions and potential for more targeted therapeutic applications. wikipedia.org

Misoprostol is rapidly absorbed and de-esterified in the body to form its active metabolite, misoprostol acid. nih.govdrugbank.com It is the pharmacokinetics and biological activity of this active metabolite that are often the focus of quantitative research studies.

The Rationale for Deuteration of 8r,11r,12r,16rs Misoprostol: a Research Compound Perspective

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. It is used to correct for the loss of analyte during sample processing and for variations in instrument response. nih.govnih.gov A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard because it has chemical and physical properties that are almost identical to the analyte of interest. nih.govscispace.com This ensures that the IS and the analyte behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification. scispace.com

Mass Spectrometry-Based Approaches: LC-MS/MS and GC-MS/MS Method Development

Mass spectrometry coupled with chromatographic separation is the preferred technique for the sensitive and selective quantification of misoprostol acid, the active metabolite of misoprostol, in biological matrices like plasma and breast milk. koreascience.krwaters.com this compound is an ideal internal standard for these methods. researchgate.netcaymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS methods are widely used for their high sensitivity, specificity, and speed. koreascience.krresearchgate.net Method development typically involves:

Sample Preparation: Extraction of misoprostol acid and the internal standard from the biological matrix is crucial. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed to remove interferences and concentrate the analyte. researchgate.netwaters.commedcraveonline.com

Chromatographic Separation: Reversed-phase chromatography using C18 columns is frequently used to separate misoprostol acid from other endogenous components. waters.comnih.gov Gradient elution with a mobile phase consisting of an aqueous buffer and organic solvents like methanol (B129727) or acetonitrile (B52724) is typical. waters.com

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is often used. koreascience.krresearchgate.net Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. celerion.com For instance, a method for misoprostol acid might monitor the transition from a precursor ion of m/z 367.1 to a product ion of m/z 249.1. celerion.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique, particularly for volatile compounds or those that can be made volatile through derivatization. nih.gov For the analysis of misoprostol acid, derivatization is necessary to improve its chromatographic properties and sensitivity. nih.gov

Derivatization: The prostanoids are often converted to pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers. nih.gov

Detection: Negative ion chemical ionization (NICI) is a highly sensitive ionization technique used in this context. nih.gov The analysis proceeds by monitoring specific precursor-to-product ion transitions for the derivatized analyte and internal standard. nih.gov

| Parameter | LC-MS/MS | GC-MS/MS |

| Sample Prep | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | Liquid-Liquid Extraction followed by derivatization |

| Chromatography | Reversed-Phase (e.g., C18 column) | Capillary GC Column |

| Ionization | Electrospray Ionization (ESI), typically negative mode | Negative Ion Chemical Ionization (NICI) |

| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| LLOQ | As low as 1-10 pg/mL in plasma researchgate.netcelerion.comnih.gov | Approximately 1 pg/mL in serum and breast milk nih.gov |

Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that combines the selectivity of chromatography and mass spectrometry with the use of an isotopically labeled internal standard. nih.gov By adding a known quantity of this compound to the sample at the beginning of the analytical process, any variations or losses of the native analyte during extraction, derivatization, and injection can be precisely corrected. scispace.comnih.gov

The quantification is based on measuring the ratio of the mass spectrometric response of the unlabeled analyte to that of the labeled internal standard. Since the two compounds are affected proportionally by most sources of error, this ratio remains constant and directly relates to the concentration of the analyte. scispace.com This approach significantly improves the accuracy and precision of the measurement compared to using structural analogue internal standards, which may have different extraction recoveries or ionization efficiencies. nih.govscispace.com Studies have shown that implementing a SIL internal standard can significantly improve both the precision and accuracy of bioanalytical assays. scispace.com

Chromatographic Separation Techniques for Misoprostol-d5 and its Stereoisomers

Misoprostol is synthesized as a mixture of stereoisomers. chemicalbook.comnih.gov The separation and control of these isomers are critical in pharmaceutical analysis. The principles of separating misoprostol stereoisomers also apply to its deuterated analogue, this compound. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment, often achieved through chiral chromatography. libretexts.orglibretexts.org Diastereomers, on the other hand, have different physical properties and can often be separated by standard chromatographic techniques. libretexts.orglibretexts.org

Normal-Phase Liquid Chromatography (NPLC): NPLC has been shown to be effective for separating the diastereoisomers of misoprostol. nih.gov A method using a bare silica (B1680970) column with a mobile phase of 1-propanol-heptane-TFA has successfully separated the two diastereoisomers with a resolution greater than 2. nih.gov

Reversed-Phase Liquid Chromatography (RPLC): While RPLC is excellent for separating misoprostol from its related impurities, separating the diastereomers can be more challenging and often requires specific column chemistries and mobile phase compositions. nih.gov

Chiral Liquid Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. nih.govresearchgate.net These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

| Technique | Stationary Phase | Application |

| Normal-Phase LC | Bare Silica | Separation of Misoprostol Diastereoisomers nih.gov |

| Reversed-Phase LC | C18 | Separation from impurities; limited diastereomer separation nih.gov |

| Chiral LC | Chiral Stationary Phase (CSP) | Separation of Enantiomers nih.govresearchgate.net |

Spectroscopic Techniques for Structural Confirmation and Isotopic Purity Assessment

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Deuterium (²H) NMR, specifically, is used to confirm the location of deuterium atoms within a molecule. magritek.comsfasu.edu The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms, confirming their presence and position in the molecule. magritek.com The disappearance of signals in the proton (¹H) NMR spectrum at the sites of deuteration further verifies the isotopic labeling. plos.org For example, analysis of ¹H and ²H NMR spectra can confirm that there are no protons in a deuterated methyl group, indicating successful labeling. plos.org

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of ions with very close mass-to-charge ratios. umb.edu This capability is essential for assessing the isotopic purity of this compound. HRMS can resolve the signals from the unlabeled compound (d0) and the various deuterated forms (d1, d2, d3, d4, d5). By analyzing the relative intensities of these isotopic peaks, the isotopic enrichment of the d5 species can be accurately determined, and the percentage of lesser-deuterated forms can be quantified. umb.edu This ensures the quality of the internal standard, which is critical for the accuracy of quantitative IDMS studies. A high isotopic purity (e.g., ≥99% deuterated forms) is desirable for an internal standard. caymanchem.com

Research Applications in Preclinical and Mechanistic Studies

Elucidation of Non-Human Metabolic Pathways using Deuterated Misoprostol (B33685) Analogues

The study of drug metabolism in non-human species is fundamental to preclinical research. (8R,11R,12R,16RS)-Misoprostol-d5 serves as an indispensable tool for the precise quantification of misoprostol and its metabolic products in various biological matrices, facilitating the elucidation of its metabolic fate.

In preclinical studies, misoprostol is known to be rapidly metabolized. nih.gov The primary metabolic step is de-esterification to its pharmacologically active free acid, misoprostol acid. nih.govdrugbank.com This is followed by further biotransformations, including the oxidation of both of its side chains. nih.gov Key metabolic pathways include beta-oxidation of the alpha (carboxylic acid) side chain and omega-oxidation of the beta (hydroxyl-containing) side chain, leading to the formation of dinor and tetranor acid metabolites. nih.govdrugbank.com

In in vitro models, such as liver microsomes or tissue homogenates, and ex vivo systems, this compound is used as an internal standard in isotope dilution assays. capes.gov.br This technique allows researchers to accurately track the disappearance of the parent drug and the appearance of its various metabolites. While the deuterated compound itself is metabolized similarly to the non-labeled drug, its primary role is to correct for variations in sample preparation and instrument response, thereby enabling the reliable identification and quantification of the non-deuterated metabolites formed from misoprostol.

Table 1: Primary Metabolites of Misoprostol Identified in Preclinical Models

| Metabolite Name | Metabolic Transformation |

|---|---|

| Misoprostol Acid | De-esterification of the methyl ester |

| Dinor-Misoprostol Acid | Beta-oxidation of the alpha side chain |

| Tetranor-Misoprostol Acid | Further beta-oxidation of the alpha side chain |

| Omega-Oxidation Products | Oxidation of the beta side chain |

This table is based on the known metabolic pathways of non-deuterated misoprostol. nih.govdrugbank.com

The biotransformation of misoprostol is mediated by several enzymes. The initial, rapid conversion to misoprostol acid is catalyzed by esterase enzymes present in blood and tissues. nih.gov Subsequent oxidations of the side chains are handled by enzymes involved in fatty acid metabolism. nih.gov Studies in rats have shown that misoprostol does not significantly induce or inhibit cytochrome P450 enzymes, which are a major family of drug-metabolizing enzymes. nih.gov

In cellular systems like cultured hepatocytes or subcellular fractions such as microsomes, this compound is crucial for studying the kinetics of these enzymatic processes. By adding a known quantity of the deuterated standard to the reaction, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately measure the rate of formation of misoprostol acid and other metabolites. This allows for the precise determination of kinetic parameters (e.g., Kₘ and Vₘₐₓ) for the enzymes responsible for misoprostol's metabolism.

Receptor Binding and Agonist Activity Studies of Prostaglandin (B15479496) E1 Analogs in In Vitro Systems

Misoprostol exerts its pharmacological effects by acting as an agonist at specific prostanoid receptors. youtube.com It is a synthetic analog of prostaglandin E1 (PGE1) and is known to bind to and activate several E-prostanoid (EP) receptors, which are G protein-coupled receptors (GPCRs). scbt.comnih.gov Specifically, misoprostol shows agonist activity at the EP2, EP3, and EP4 receptor subtypes. scbt.com Its binding to these receptors on different cell types initiates various downstream signaling cascades. For instance, its interaction with receptors on parietal cells in the stomach leads to reduced gastric acid secretion, while its binding to receptors in the uterine smooth muscle causes contractions. drugbank.comyoutube.com

In in vitro receptor binding assays, this compound can be used as a stable isotope-labeled competitor to help characterize the binding of other unlabeled ligands. Because deuterium (B1214612) substitution does not typically alter receptor binding affinity, misoprostol-d5 is expected to have the same binding profile as misoprostol. nih.gov Structural studies have successfully crystallized the active form of the EP3 receptor bound to misoprostol's active acid form, providing atomic-level detail of the binding interaction. nih.gov

Table 2: Misoprostol Receptor Interaction Profile

| Receptor | Receptor Family | Known Activity | Reference |

|---|---|---|---|

| EP2 | Prostanoid (GPCR) | Agonist | scbt.com |

| EP3 | Prostanoid (GPCR) | Agonist | scbt.comnih.gov |

Application as a Pharmacological Probe in Ex Vivo Tissue Models

Ex vivo tissue models provide a valuable platform for studying the physiological effects of compounds in a more integrated system than isolated cells. Misoprostol is frequently studied in such models. For example, its potent stimulatory effect on uterine muscle is investigated using preparations of myometrium tissue. youtube.comnih.gov Similarly, its effects on cytokine modulation have been examined in ex vivo whole blood cultures, where it was shown to reduce lipopolysaccharide (LPS)-inducible tumor necrosis factor-alpha (TNF-α) and increase interleukin-10 (IL-10). nih.gov

In these experiments, this compound is used as an analytical standard. To construct an accurate concentration-response curve, it is essential to know the precise concentration of the active drug in the tissue bath or culture medium. The addition of misoprostol-d5 as an internal standard allows for exact quantification of the non-deuterated misoprostol via mass spectrometry, enabling a rigorous correlation between drug concentration and the observed physiological or cellular response.

Studies on Isotope Effects in Biochemical Reactions

The substitution of a hydrogen atom with its heavier isotope, deuterium, can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov A significant KIE is observed when the C-H bond being broken in the rate-determining step of a reaction is replaced with a C-D bond. nih.gov This principle is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, including those mediated by cytochrome P450 enzymes. nih.gov

The metabolism of misoprostol involves the oxidation of its side chains. nih.gov If deuterium atoms in a molecule like this compound were strategically placed at one of these sites of oxidation, it could be used to probe the metabolic mechanism. A slowing of the rate of metabolism at that position compared to the non-deuterated compound would indicate that the cleavage of that C-H bond is a rate-limiting step. nih.govnih.gov While commercial this compound is typically labeled on the heptanoic acid chain for use as a non-interfering internal standard, specially synthesized versions could be created to explore these mechanistic questions about its biotransformation.

Stereochemical Purity and Isomeric Specificity in Research

Impact of the (16RS) Diastereomeric Mixture on Research Outcomes

The designation "(16RS)" indicates that (8R,11R,12R,16RS)-Misoprostol-d5 is a mixture of two diastereomers at the 16th carbon position. This means that while the stereochemistry at carbons 8, 11, and 12 is fixed, the hydroxyl group and the methyl group at C-16 can be in either the R or S configuration, resulting in a roughly 1:1 mixture of the (16R)- and (16S)-diastereomers. nih.govresearchgate.net This isomeric composition is a critical factor in research for several reasons:

Receptor Binding and Activity: The two diastereomers can exhibit different binding affinities and efficacies at prostaglandin (B15479496) receptors (EP receptors). nih.gov The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with the binding site of a receptor. nih.gov Even subtle differences in stereochemistry, such as that at the C-16 position, can alter how the molecule fits into the receptor's binding pocket, potentially leading to variations in the biological response. For instance, one diastereomer might be a more potent agonist than the other, or they could even have different downstream signaling effects. nih.gov Research using the diastereomeric mixture will reflect the combined effect of both isomers, which may not accurately represent the activity of a single, pure stereoisomer.

Internal Standards in Quantitative Analysis: this compound is frequently used as an internal standard for the quantification of Misoprostol (B33685) and its metabolites in biological matrices by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com The use of a stable isotope-labeled internal standard that is chemically and physically similar to the analyte is essential for accurate quantification. Since pharmaceutical-grade Misoprostol is also a mixture of diastereomers, the use of this compound as an internal standard helps to mimic the chromatographic behavior of the unlabeled drug, improving the accuracy and precision of the analytical method.

Methodologies for Stereoisomeric Analysis of Misoprostol-d5

To understand the individual contributions of each stereoisomer and to ensure the quality and consistency of research materials, robust analytical methods for separating and quantifying the diastereomers of Misoprostol and its deuterated analogs are necessary. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose.

Developed methods often employ normal-phase liquid chromatography (NPLC) for the separation of the diastereomers. nih.govresearchgate.net One such validated method utilizes a silica-based column with a mobile phase consisting of a mixture of n-heptane, 1-propanol, and trifluoroacetic acid. This method has been shown to effectively separate the two diastereomers with good resolution. nih.govresearchgate.net

Table 1: Example of a Normal-Phase HPLC Method for Diastereomeric Separation of Misoprostol

| Parameter | Condition |

| Column | XBridge bare silica (B1680970) (150 mm × 2.1 mm, 3.5 μm) nih.govresearchgate.net |

| Mobile Phase | 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) nih.govresearchgate.net |

| Flow Rate | 0.5 mL/min nih.govresearchgate.net |

| Detection | UV at 205 nm nih.govresearchgate.net |

| Column Temperature | 35 °C nih.govresearchgate.net |

In addition to NPLC, reversed-phase liquid chromatography (RPLC) methods have been developed for the analysis of Misoprostol and its related substances, which can also provide information about the purity of the compound. nih.govresearchgate.net For detailed structural elucidation and to confirm the identity of the separated isomers, these chromatographic techniques are often coupled with mass spectrometry.

Emerging Research Frontiers and Methodological Advancements

Integration of Deuterated Misoprostol-d5 in Multi-Omics Research

The integration of stable isotope-labeled compounds is a cornerstone of modern quantitative multi-omics, particularly in metabolomics and proteomics. (8R,11R,12R,16RS)-Misoprostol-d5 serves as an ideal internal standard for the precise measurement of its non-labeled counterpart, Misoprostol (B33685), and its active metabolite, Misoprostol acid. researchgate.netresearchgate.net In metabolomic studies, which aim to quantify the entirety of small-molecule metabolites in a biological system, accuracy is paramount. The use of a deuterated standard like Misoprostol-d5 corrects for variability during sample preparation and analysis, such as extraction efficiency and instrument response. nih.gov

This precise quantification is the first step in linking metabolic perturbations to wider biological systems, a key goal of multi-omics research. By ensuring the reliability of Misoprostol acid concentration data, researchers can more confidently correlate these findings with proteomic or genomic datasets. For instance, accurate metabolite levels can be mapped onto specific pathways to understand how cellular protein expression affects drug metabolism.

Stable isotope labeling is a powerful technique for investigating the kinetics of metabolic pathways. plos.org While techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used for tracking protein turnover, the use of deuterated compounds like Misoprostol-d5 in pharmacokinetic studies represents a form of in vivo metabolic labeling. nih.gov These studies, which track the absorption, distribution, metabolism, and excretion of a compound, are essentially targeted metabolomics experiments that reveal the dynamic processes affecting a drug or metabolite over time.

Development of Novel Analytical Platforms Utilizing Isotope-Labeled Prostaglandins (B1171923)

The demand for higher sensitivity and throughput in bioanalysis has driven the development of advanced analytical platforms. Isotope-labeled prostaglandins, including this compound, are central to the validation and application of these new methods. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a leading technique for quantifying prostaglandins in complex biological matrices. nih.govfrontiersin.org

These platforms offer significant improvements in speed, resolution, and sensitivity over older methods. For the analysis of Misoprostol acid, UHPLC-MS/MS methods have been developed that can achieve lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range from small sample volumes. researchgate.netresearchgate.netnih.gov this compound is used as the internal standard, co-eluting with the analyte but distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. researchgate.netnih.gov The specific and sensitive detection is typically achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov

The table below summarizes key parameters from validated UHPLC-MS/MS methods that utilize deuterated misoprostol as an internal standard.

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

| Instrumentation | UHPLC-QqQ-MS/MS | UPLC-MS/MS |

| Biological Matrix | Whole Blood, Placenta, Fetal Liver | Human Plasma |

| Extraction | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) |

| LOD | 25 pg/mL | 10 ng/L |

| LLOQ | 50 pg/mL | 10.0 pg/mL |

| Linearity Range | 50–20,000 pg/mL | 10.0-3000 pg/mL |

| Recovery | 88.3–95.1% | 89 to 97% |

| MRM Transition (Analyte) | 367.0→249.1 | 367→249 |

| MRM Transition (IS) | 372.5→249.0 | 372→249 |

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; MRM: Multiple Reaction Monitoring; IS: Internal Standard (Misoprostol-d5)

Future Prospects for this compound as a Research Tool

The application of deuterated compounds in medicinal chemistry and biomedical research is a rapidly expanding field. nih.govuniupo.it Beyond its current role as an internal standard, this compound holds potential for several future research applications.

The "Kinetic Isotope Effect" is a well-known phenomenon where the presence of a heavier isotope like deuterium (B1214612) can slow down the rate of a chemical reaction, specifically the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. This principle could be exploited in future research. By strategically placing deuterium atoms on different positions of the Misoprostol molecule, researchers could investigate the specific sites of metabolic attack by cytochrome P450 enzymes. This would provide deeper insights into its metabolic pathways and could help in the design of new drug analogues with more predictable metabolic profiles.

Furthermore, as analytical instrumentation continues to improve in sensitivity, this compound could be used in microdosing studies or in highly sensitive investigations of prostaglandin (B15479496) biology in specific tissues or cell populations. Its use in advanced mass spectrometry imaging techniques could allow for the precise localization of the compound within tissues, providing spatial information to complement quantitative data. The continued use of this and other deuterated prostaglandins will be instrumental in advancing our understanding of eicosanoid signaling pathways in health and disease. nih.gov

Q & A

Q. How to document synthetic and analytical protocols for this compound in compliance with IUPAC guidelines?

- Methodological Answer : Report synthetic routes (e.g., catalytic deuteration methods), purity assessments (NMR, HPLC), and spectroscopic data (IR, MS). Specify storage conditions (-80°C under argon) and stability profiles. Use IUPAC nomenclature in all descriptions and deposit spectral data in public databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.